molecular formula C18H16N2O2S2 B277705 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one

Cat. No. B277705
M. Wt: 356.5 g/mol
InChI Key: NRDXRZBYWYTKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one, also known as EBT, is a chemical compound that has been widely used in scientific research. EBT belongs to the class of thiazolidinones and benzothiazoles, which have shown potential in various biological activities.

Mechanism of Action

The mechanism of action of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one exerts its biological activities by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has several advantages for lab experiments. 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one is relatively easy to synthesize and has a high purity. 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one is also stable under various conditions, making it suitable for long-term storage. However, 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has some limitations for lab experiments. 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has low solubility in water, which can limit its use in aqueous solutions. 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one can also exhibit cytotoxicity at high concentrations, which can affect cell viability in vitro.

Future Directions

There are several future directions for the study of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one. One potential direction is to investigate the structure-activity relationship of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one and its analogs. This can help to identify the key functional groups responsible for the biological activities of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one in vivo. This can help to determine the optimal dosage and administration route of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one for therapeutic purposes. Additionally, the potential of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one as a lead compound for drug development should be further explored.

Synthesis Methods

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one can be synthesized by the reaction between 6-ethoxy-2-mercaptobenzothiazole and 2-phenyl-3,4-dihydro-2H-thiazolidin-4-one in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which is then cyclized to form 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one.

Scientific Research Applications

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has been extensively used in scientific research due to its potential in various biological activities. 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has been reported to exhibit anticancer, antimicrobial, antifungal, anti-inflammatory, and antioxidant activities. 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has also been studied for its potential in the treatment of Alzheimer's disease and diabetes.

properties

Molecular Formula

C18H16N2O2S2

Molecular Weight

356.5 g/mol

IUPAC Name

3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16N2O2S2/c1-2-22-13-8-9-14-15(10-13)24-18(19-14)20-16(21)11-23-17(20)12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3

InChI Key

NRDXRZBYWYTKMJ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CC=C4

Origin of Product

United States

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